6-Chloro-N-(pyridin-2-YL)pyridin-2-amine
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Overview
Description
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine typically involves the chlorination of 2-aminopyridine. One common method includes reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5) in an appropriate solvent . The reaction is followed by neutralization with hydrochloric acid and subsequent crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amine derivatives.
Scientific Research Applications
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine scaffold and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These heterocycles are structurally related and have been studied for their medicinal properties.
Uniqueness
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other aminopyridines and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14) |
InChI Key |
USOKLQGQEUGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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